(R)-Hydroxytolterodine-d14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H31NO2 |

|---|---|

Molekulargewicht |

355.6 g/mol |

IUPAC-Name |

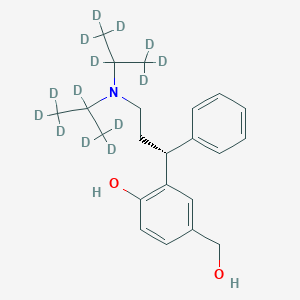

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D |

InChI-Schlüssel |

DUXZAXCGJSBGDW-KHYGHPPDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Hydroxytolterodine-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterium-labeled form of (R)-Hydroxytolterodine, the principal active metabolite of the antimuscarinic agent tolterodine (B1663597). Tolterodine is widely prescribed for the treatment of overactive bladder. The introduction of deuterium (B1214612) atoms at specific positions in the molecule provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this compound.

Chemical Properties

This compound is a stable, isotopically labeled compound that is chemically identical to its non-deuterated counterpart but possesses a higher molecular weight due to the presence of fourteen deuterium atoms. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based bioanalytical methods.

| Property | Value | Source(s) |

| Chemical Name | (R)-2-(3-(bis(perdeuterioisopropyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | N/A |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ | [1] |

| Calculated Molecular Weight | 355.58 g/mol | [2] |

| CAS Number | 1191280-58-6 | [3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage Temperature | -20°C | [4] |

| Isotopic Purity | Typically ≥98% for deuterated standards | [5][6] |

Synthesis and Characterization

The synthesis of this compound involves the incorporation of deuterium atoms, typically into the N,N-diisopropyl groups. While specific proprietary synthesis methods may vary, a general workflow involves the use of deuterated precursors in a multi-step chemical synthesis.

Representative Experimental Protocol: Synthesis of (R)-Tolterodine-d14 (Adapted for this compound)

A plausible synthetic route for this compound would adapt established methods for the synthesis of tolterodine and its hydroxylated metabolite, utilizing a deuterated amine precursor.[7]

Step 1: Reductive Amination

-

To a solution of a suitable benzopyran precursor with a protected 5-hydroxymethyl group (1 equivalent) in an appropriate solvent (e.g., methanol, dichloromethane), add di(isopropyl-d7)amine (1.5 equivalents).

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2 equivalents).

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[7]

Step 2: Purification and Deprotection

-

Purify the crude deuterated intermediate using flash column chromatography on silica (B1680970) gel.

-

Following purification, remove the protecting group from the 5-hydroxymethyl position to yield this compound.

-

The final product is typically obtained as a solid.[7]

Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of deuterium labeling.[8]

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Metabolic Pathways of Tolterodine

(R)-Hydroxytolterodine is the major pharmacologically active metabolite of tolterodine in individuals who are extensive metabolizers. The metabolism of tolterodine is primarily mediated by cytochrome P450 enzymes in the liver.

Mechanism of Action: Muscarinic Receptor Antagonism

(R)-Hydroxytolterodine, like its parent compound, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). In the context of overactive bladder treatment, its therapeutic effect is primarily attributed to the blockade of M2 and M3 receptors in the detrusor muscle of the bladder wall. This antagonism leads to muscle relaxation and a reduction in urinary urgency and frequency.

M2 and M3 Receptor Signaling Pathways in Detrusor Muscle

The contraction of the detrusor muscle is mediated by acetylcholine, which stimulates both M2 and M3 muscarinic receptors. These receptors are coupled to distinct G-protein signaling cascades.

Role of Deuterium Labeling in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of the unlabeled analyte in biological matrices.[9]

Experimental Protocol: Bioanalytical Method Using LC-MS/MS

The following is a representative protocol for the quantification of (R)-Hydroxytolterodine in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add 25 µL of a working solution of this compound (the internal standard).

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex to mix and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 or similar reversed-phase HPLC column to separate the analyte and internal standard from other plasma components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This can have implications for the metabolism of deuterated drugs, potentially leading to a longer half-life and altered pharmacokinetic profile. While this compound is primarily used as an internal standard, the principles of the KIE are relevant to the broader field of deuterated drug development.[10]

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of its active, non-deuterated counterpart in biological samples. A thorough understanding of its synthesis, characterization, and application, as well as the biological context of its mechanism of action and metabolic pathways, is crucial for its effective use in advancing our understanding of tolterodine and related compounds.

References

- 1. AspDotNetStorefront - this compound [aptochem.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

Technical Guide: (R)-Hydroxytolterodine-d14 Certificate of Analysis and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analytical applications of (R)-Hydroxytolterodine-d14. The information is presented to support its use as an internal standard in pharmacokinetic and bioequivalence studies of tolterodine (B1663597) and its metabolites.

Certificate of Analysis (Representative)

This section provides typical data found in a Certificate of Analysis for this compound. The exact values may vary between batches and suppliers.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | (R)-5-Hydroxymethyl Tolterodine-d14, PNU-200577-d14 |

| CAS Number | 1191280-58-6 |

| Unlabeled CAS | 207679-81-0 |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ |

| Molecular Weight | 355.57 g/mol |

| Appearance | White to Off-White Solid |

| Storage | -20°C, Hygroscopic |

Quality Control Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 98% | 99.2% Deuterated |

| Proton NMR | ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrum | ESI-MS | Conforms to Structure | Conforms |

| Solubility | - | Soluble in Methanol, DMSO | Conforms |

Experimental Protocols

This compound is an ideal internal standard for the quantification of (R)-Hydroxytolterodine and its parent drug, tolterodine, in biological matrices due to its similar physicochemical properties.[1] Below are detailed protocols for its application in bioanalytical methods.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of tolterodine and its metabolites from plasma samples.[2][3]

-

Sample Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking : Add 25 µL of a working solution of this compound (and other relevant internal standards, such as Tolterodine-d6) in a 50:50 acetonitrile:water mixture.[2]

-

Vortexing : Vortex the mixture for 30 seconds to ensure homogeneity.

-

Extraction Solvent Addition : Add 2.0 mL of methyl-t-butyl ether to the sample.

-

Extraction : Vortex the mixture for 10 minutes to facilitate the transfer of analytes into the organic layer.

-

Centrifugation : Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 20:80 (v/v) acetonitrile:water).[3]

-

Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry conditions for the simultaneous quantification of tolterodine and (R)-Hydroxytolterodine using this compound as an internal standard.[4][5]

Chromatographic Conditions:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[4][5] |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[4][5] |

| Flow Rate | 0.5 mL/min[4][5] |

| Column Temperature | 20°C[4] |

| Injection Volume | 10 µL |

| Run Time | 2 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Applied Biosystems API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| MRM Transitions | See table below |

| Nebulizer Gas | Optimized for best spray shape[4][5] |

| Heater Gas | Optimized for best spray shape[4][5] |

Multiple Reaction Monitoring (MRM) Transitions: [4][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolterodine | 326.1 | 147.1 |

| (R)-Hydroxytolterodine | 342.2 | 223.1 |

| This compound (IS) | 356.2 | 223.1 |

| Tolterodine-d6 (IS) | 332.3 | 153.1 |

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: (R)-Hydroxytolterodine-d14 Mass Spectrometry Data

This technical guide provides a comprehensive overview of (R)-Hydroxytolterodine-d14, a deuterated analog of the major active metabolite of tolterodine (B1663597). It is intended for researchers, scientists, and drug development professionals, offering detailed mass spectrometry data, experimental protocols, and visual diagrams to support bioanalytical studies.

Introduction

(R)-Hydroxytolterodine, also known as 5-hydroxymethyl tolterodine or desfesoterodine, is the principal pharmacologically active metabolite of tolterodine, a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2] The metabolism of tolterodine primarily occurs in the liver via two main oxidative pathways.[1][3] The primary route is the oxidation of the 5-methyl group to form (R)-Hydroxytolterodine, a reaction catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][4][5] A secondary pathway involves N-dealkylation, which is mainly mediated by CYP3A4.[4][5]

(R)-Hydroxytolterodine exhibits a similar antimuscarinic activity to its parent compound and contributes significantly to the overall therapeutic effect.[2] Due to its critical role, accurate quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. This compound is a stable isotope-labeled version of this metabolite, making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6][7][8]

Mass Spectrometry Data

The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis.[6] The mass difference between the analyte and the deuterated standard allows for their simultaneous detection and quantification.

The following table summarizes the key mass spectrometry data for (R)-Hydroxytolterodine and its deuterated internal standard, this compound, based on positive electrospray ionization (ESI+) and detection using Multiple Reaction Monitoring (MRM).[9]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-Hydroxytolterodine (5-HMT) | 342.2 | 223.1 |

| This compound (5-HMT-d14) | 356.2 | 223.1 |

Experimental Protocols

A robust and sensitive bioanalytical method is essential for the accurate quantification of (R)-Hydroxytolterodine in biological samples. The following is a representative protocol for the analysis of (R)-Hydroxytolterodine in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

-

To a 200 µL aliquot of plasma sample, add the internal standard solution (this compound).[9]

-

Add 2.0 mL of methyl t-butyl ether as the extraction solvent.[9]

-

Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.[9]

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[9]

-

Carefully transfer the upper organic layer to a clean tube.[9]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

-

Reconstitute the dried residue in 200 µL of the reconstitution solution (typically the mobile phase).[9]

-

Vortex the reconstituted sample for 1 minute to ensure complete dissolution.[9]

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[9]

-

Chromatographic Column: An Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) or a similar reversed-phase column.[9][10]

-

Mobile Phase: An isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Injection Volume: 10 µL.[9]

-

Column Temperature: Ambient.[9]

-

Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Visualizations

Tolterodine Metabolic Pathway

Caption: Metabolic pathways of tolterodine.

Bioanalytical Workflow for (R)-Hydroxytolterodine Analysis

Caption: Workflow for bioanalytical quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scialert.net [scialert.net]

- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (R)-Hydroxytolterodine-d14 as an Internal Standard: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action and application of (R)-Hydroxytolterodine-d14 as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of tolterodine (B1663597) and its metabolites.

Introduction to Tolterodine and its Metabolism

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is extensively metabolized in the liver, primarily through two pathways: hydroxylation and N-dealkylation.[2][3] The hydroxylation of the 5-methyl group, mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of the pharmacologically active 5-hydroxymethyl metabolite, (R)-Hydroxytolterodine (also known as 5-HMT or DD-01).[3][4] This metabolite has a similar antimuscarinic activity to the parent drug and contributes significantly to the therapeutic effect.[4]

Given the pharmacological importance of (R)-Hydroxytolterodine, its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicological studies.[5]

The "Mechanism of Action" of a Stable Isotope-Labeled Internal Standard

The term "mechanism of action" for an internal standard refers to its function within an analytical method, not a pharmacological effect. This compound serves as an ideal internal standard for the quantification of (R)-Hydroxytolterodine due to its structural and chemical similarity to the analyte. The "d14" designation indicates that 14 hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium.[5] This isotopic labeling results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[6]

The core principle behind using a SIL-IS is to correct for variability during sample processing and analysis. Deuterated standards co-elute with the analytes and experience nearly identical matrix effects, ion suppression, and instrumental variability.[5][7] By adding a known amount of this compound to every sample, standard, and quality control sample, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same extent. The final concentration of the analyte is then determined by the ratio of the analyte's response to the internal standard's response, providing a more accurate and precise measurement.

Advantages of Using this compound

The use of a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8] Key advantages include:

-

Enhanced Quantitative Accuracy: Co-elution of the deuterated standard with the analyte minimizes the impact of signal distortion from matrix effects.[5]

-

Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs leads to more reproducible results.[5]

-

Reduced Matrix Effects: The similar chemical properties of the SIL-IS and the analyte ensure that they are equally affected by signal suppression or enhancement from interfering compounds in the biological matrix.[5]

-

Regulatory Acceptance: The use of SIL-IS is recommended by major regulatory bodies, including the FDA and EMA, for bioanalytical method validation.[5][9]

Experimental Protocol: Quantification of (R)-Hydroxytolterodine in Human Plasma

The following is a representative experimental protocol for the quantification of (R)-Hydroxytolterodine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Materials and Reagents

-

Reference standards for (R)-Hydroxytolterodine and this compound

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ammonium formate (B1220265)

-

Formic acid

-

Methyl t-butyl ether (MTBE)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl t-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) |

| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acidB: Methanol with 0.1% formic acid |

| Gradient | Isocratic or gradient elution (e.g., 10:90 v/v, A:B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | (R)-Hydroxytolterodine: Specific precursor > product ion m/zthis compound: Specific precursor > product ion m/z |

| Dwell Time | 200 ms |

Note: Specific m/z transitions for the analyte and internal standard need to be optimized during method development.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated bioanalytical method using a SIL-IS.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| (R)-Hydroxytolterodine | 0.025 - 10 | > 0.99 |

Table 2: Accuracy and Precision

| Concentration Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.025 | 95 - 105 | < 15 | 90 - 110 | < 20 |

| Low QC | 0.075 | 98 - 102 | < 10 | 95 - 105 | < 15 |

| Mid QC | 1.0 | 97 - 103 | < 8 | 96 - 104 | < 12 |

| High QC | 8.0 | 99 - 101 | < 5 | 98 - 102 | < 10 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

References

- 1. scialert.net [scialert.net]

- 2. scialert.net [scialert.net]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Physicochemical Characteristics of (R)-Hydroxytolterodine-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterated analog of (R)-5-hydroxymethyl tolterodine (B1663597), the principal active metabolite of the antimuscarinic agent tolterodine. Tolterodine is widely prescribed for the treatment of overactive bladder, and its therapeutic effects are largely attributed to this hydroxylated metabolite.[1][2] The introduction of deuterium (B1214612) at the N,N-diisopropyl groups creates a stable isotope-labeled version of the molecule.[1] This makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the accurate quantification of the non-labeled analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3][4] This guide provides a comprehensive overview of the available physicochemical data, analytical methodologies, and relevant biological pathways for this compound.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are crucial for its application in research and development. The following tables summarize the key quantitative data available. It is important to note that some data are for the racemic mixture or the non-deuterated form, as specific data for the (R)-enantiomer of the deuterated compound is not always publicly available.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (R)-2-(3-(Diisopropyl-d14-amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | [5] |

| Synonyms | (R)-5-Hydroxymethyl Tolterodine-d14, PNU-200577-d14 | [6] |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ | [5][7] |

| Molecular Weight | 355.57 g/mol | [6][7] |

| CAS Number | 1191280-58-6 | [6] |

| Unlabeled CAS Number | 207679-81-0 | [5][6] |

| Racemic-d14 CAS Number | 1185071-13-9 | |

| Appearance | Off-White to Pale Yellow Solid/Foam | |

| Isotopic Purity | >95% (Typical) |

Table 2: Solubility and Physical Constants

| Property | Value | Notes | Source(s) |

| Melting Point | 48-49 °C | Data for racemic-d14 mixture. | |

| Solubility | |||

| DMSO | Slightly Soluble | Qualitative data. | |

| Methanol | Slightly Soluble | Qualitative data. | |

| Water | 5.34 mg/L | Data for non-deuterated Tolterodine. | [8] |

| Dissociation Constant (pKa) | |||

| Basic pKa | 9.8 | Data for non-deuterated Tolterodine. | [8] |

| LogP | |||

| LogP | 5.6 | Data for non-deuterated Tolterodine. | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for tolterodine and its metabolites, with the key modification being the introduction of the deuterated diisopropylamino moiety.[1]

General Synthetic Approach:

A common strategy involves the reductive amination of a suitable precursor with diisopropyl-d14-amine.

-

Starting Material: A key intermediate is a chiral phenylpropyl derivative with a protected hydroxymethyl group on the phenol (B47542) ring.

-

Reductive Amination: The precursor is reacted with diisopropyl-d14-amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Deprotection: The protecting group on the hydroxymethyl function is removed to yield the final product.

-

Purification: The crude product is purified using techniques such as flash column chromatography on silica (B1680970) gel.

The following diagram illustrates a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for this compound.

Analytical Methodology: LC-MS/MS Quantification

This compound is predominantly used as an internal standard for the quantification of 5-hydroxymethyl tolterodine in biological samples. A validated LC-MS/MS method is the standard for this application.[3][4]

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add 25 µL of the internal standard working solution (this compound).[3]

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[3]

-

Vortex the mixture for 10 minutes.[3]

-

Centrifuge at 4000 rpm for 5 minutes.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 100 µL of the mobile phase.[3]

-

Inject a 10 µL aliquot into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 or similar reverse-phase column is typically used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific parent-to-product ion transitions for both the analyte and the deuterated internal standard.[4]

The workflow for a typical bioanalytical study is depicted below.

Caption: Bioanalytical workflow using this compound.

Mechanism of Action and Signaling Pathway

(R)-Hydroxytolterodine, the non-deuterated counterpart, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[7] In the treatment of overactive bladder, its therapeutic effect is primarily mediated by the antagonism of M2 and M3 receptors in the detrusor (bladder) smooth muscle.[8][11]

-

M3 Receptor Antagonism: M3 receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium, leading to smooth muscle contraction.[12][13] (R)-Hydroxytolterodine blocks this pathway, leading to muscle relaxation.[14][15]

-

M2 Receptor Antagonism: While M3 receptors are the primary drivers of contraction, M2 receptors are more numerous in the bladder. M2 receptor activation inhibits adenylyl cyclase, reducing cAMP levels and counteracting smooth muscle relaxation induced by β-adrenergic stimulation. By antagonizing M2 receptors, (R)-Hydroxytolterodine can indirectly promote bladder relaxation.[14][15]

The following diagram illustrates the antagonistic effect of (R)-Hydroxytolterodine on the M3 signaling pathway in bladder smooth muscle.

Caption: Antagonism of the M3 receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. AspDotNetStorefront - this compound [aptochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Rapid and Sensitive LC-MS Method for the Estimation of Tolterodine Tartrate in Human Plasma | West Indian Medical Journal [mona.uwi.edu]

- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tolterodine - Wikipedia [en.wikipedia.org]

- 12. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Hydroxytolterodine-d14: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (R)-Hydroxytolterodine-d14, a deuterated analog of the primary active metabolite of tolterodine (B1663597). It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioequivalence studies. This document outlines commercially available sources, pricing, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Supplier and Pricing Information

This compound, also known as PNU-200577-d14 or 5-Hydroxymethyl Tolterodine-d14, is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that pricing and availability are subject to change and may require a formal quotation from the supplier.

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| AptoChem | T032 | 1 mg | $190.00 | 3 weeks after placing the order[1][2] |

| 10 mg | $1,600.00 | 3 weeks after placing the order[1][2] | ||

| MedChemExpress | HY-76569S1 | 1 mg | Get Quote | In Stock (for select sizes)[3] |

| Simson Pharma | Not specified | Not specified | Inquire | Limited Stock[4] |

Core Application: Internal Standard in Bioanalysis

This compound serves as an ideal internal standard (IS) for the quantification of its non-deuterated counterpart, the active 5-hydroxymethyl metabolite of tolterodine, in biological matrices.[3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods, due to their ability to compensate for variability during sample preparation and analysis.[3] The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification.[3]

Experimental Protocol: Quantification of Tolterodine and its Metabolite in Plasma

The following is a representative LC-MS/MS method for the simultaneous determination of tolterodine and its 5-hydroxymethyl metabolite in plasma, utilizing this compound as an internal standard.

Preparation of Stock and Working Solutions[3]

-

Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard (this compound) in methanol.

-

Working Solutions: Create serial dilutions of the analyte stock solutions in a methanol/water mixture to generate calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction[5]

A liquid-liquid extraction method is employed to isolate the analytes and internal standard from the plasma matrix.

LC-MS/MS Instrumentation and Conditions[5][6]

-

Chromatographic Separation:

-

Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[5][6]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v)[5][6]

-

Column Temperature: 20°C[1]

-

Retention Times:

-

-

Mass Spectrometric Detection:

Data Analysis[1][5]

The concentration of the 5-hydroxymethyl metabolite of tolterodine in the plasma samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards. A weighted linear regression analysis is typically used.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the bioanalysis and metabolism of tolterodine.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. AspDotNetStorefront - this compound [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of (R)-Hydroxytolterodine-d14

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Hydroxytolterodine-d14, the deuterated analog of the primary active metabolite of tolterodine (B1663597), is an indispensable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of the parent drug and its metabolites in biological matrices. This technical guide provides an in-depth overview of the synthesis of this compound, methodologies for assessing its isotopic purity, and relevant experimental protocols.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of 5-hydroxymethyl tolterodine, which is the principal active metabolite. A secondary metabolic pathway involves N-dealkylation via CYP3A4. Given the pharmacological importance of the 5-hydroxymethyl metabolite, its deuterated counterpart, this compound, serves as a crucial stable isotope-labeled internal standard for quantitative analysis. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous analyte in mass spectrometric analyses, without altering its chemical properties.

Metabolic Pathway of Tolterodine

The metabolism of tolterodine is a critical aspect of its pharmacology. The primary and secondary metabolic pathways are illustrated in the diagram below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry and efficient incorporation of the deuterium label. A plausible and efficient synthetic strategy is centered around the reductive amination of a chiral precursor with a deuterated amine.

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental Protocol: Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Step 1: Preparation of the Chiral Precursor

The synthesis begins with a suitable chiral starting material, such as (R)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol. The methyl group is then functionalized to a hydroxymethyl group, which may require protection and deprotection steps. Subsequent oxidation of the primary alcohol to an aldehyde yields the key precursor, (R)-3-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropanal.

Step 2: Reductive Amination

-

Dissolve the chiral aldehyde precursor (1 equivalent) in a suitable solvent, such as methanol (B129727) or dichloromethane.

-

Add di(isopropyl-d7)amine (1.5 equivalents) to the solution. The use of di(isopropyl-d7)amine introduces the 14 deuterium atoms.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the reaction by the careful addition of water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product as a white or off-white solid.

Isotopic Purity Assessment

Ensuring high isotopic purity is critical for the function of this compound as an internal standard. The primary analytical techniques used for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound.

| Test | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Enrichment | LC-MS/MS | ≥ 99.0% Deuterated |

| Unlabeled (d0) Content | LC-MS/MS | ≤ 0.5% |

Table 1: Typical Purity Specifications for this compound

| Parameter | Value |

| Molecular Formula | C22H17D14NO2 |

| Molecular Weight | 355.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Table 2: Physicochemical Properties of this compound

Experimental Protocols: Analysis

4.2.1. Isotopic Purity by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass determination and isotopic distribution analysis.

-

Method:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation from any potential impurities.

-

Acquire full-scan mass spectra in the positive ion mode.

-

Determine the isotopic distribution by measuring the relative intensities of the ion corresponding to the fully deuterated molecule (d14) and any ions corresponding to lower deuteration levels (d0 to d13).

-

The isotopic purity is calculated as the percentage of the d14 peak area relative to the sum of all isotopic peak areas.

-

4.2.2. Purity and Structure Confirmation by NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Method:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the N-diisopropyl protons confirms a high level of deuteration.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

-

Quality Control Workflow

A robust quality control workflow is essential to ensure the identity, purity, and isotopic enrichment of each batch of this compound.

Conclusion

The synthesis and rigorous quality control of this compound are paramount to its utility as a reliable internal standard in bioanalytical research. The synthetic route, primarily involving reductive amination with a deuterated reagent, allows for efficient and specific labeling. The subsequent analytical characterization by mass spectrometry and NMR spectroscopy is crucial for verifying the chemical and isotopic purity, ensuring the accuracy and precision of quantitative studies involving tolterodine and its active metabolite. This guide provides a comprehensive framework for the synthesis and analysis of this important research tool, empowering scientists in the field of drug metabolism and pharmacokinetics.

The Strategic Advantage of (R)-Hydroxytolterodine-d14 in Bioanalytical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of drug compounds and their metabolites in biological matrices is paramount. This technical guide provides an in-depth exploration of the advantages of utilizing (R)-Hydroxytolterodine-d14 as an internal standard in the bioanalysis of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Tolterodine, a competitive muscarinic receptor antagonist, is crucial in the treatment of overactive bladder, and both the parent drug and its metabolite contribute significantly to its therapeutic effect.[1] Therefore, robust and reliable bioanalytical methods are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1]

The Power of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, offer significant advantages over surrogate internal standards.[2][3] Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2][4] This co-elution and similar physicochemical behavior allow for effective compensation for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3][5] The result is enhanced accuracy, precision, and reproducibility of the analytical method.[2][5] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[3]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes. The main metabolic pathway involves the hydroxylation of the 5-methyl group by CYP2D6 to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). A secondary pathway, particularly in poor CYP2D6 metabolizers, is the N-dealkylation of tolterodine by CYP3A enzymes.[1][6][7]

Advantages of this compound in Bioanalysis

The use of this compound as an internal standard for the quantification of 5-HMT, and often alongside a deuterated tolterodine analogue for the parent drug, provides a robust analytical strategy.

| Advantage | Description |

| Mitigation of Matrix Effects | Co-elution of the deuterated standard with the analyte ensures that both experience similar ion suppression or enhancement from the biological matrix, leading to a more accurate quantification.[3] |

| Improved Precision and Accuracy | By normalizing for variations in sample preparation, injection volume, and instrument response, the internal standard significantly improves the precision and accuracy of the analytical method.[2][5] |

| Enhanced Method Ruggedness | The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions, leading to more consistent and reliable results across different analytical runs and laboratories.[2] |

| Regulatory Acceptance | Regulatory bodies like the EMA favor the use of SIL-IS in bioanalytical method validations, making it a preferred choice for studies intended for regulatory submission.[3] |

Quantitative Data from Validated LC-MS/MS Methods

Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of tolterodine and 5-HMT using deuterated internal standards, including this compound. The following tables summarize the key quantitative parameters from these methods.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Tolterodine | Tolterodine-d6 | Rat Plasma | 0.02 - 5 | - |

| 5-HMT | 5-HMT-d14 | Rat Plasma | 0.02 - 5 | - |

| Tolterodine | - | Human Plasma | 0.025 - 10 | 0.025 |

| 5-HMT | - | Human Plasma | 0.025 - 10 | 0.025 |

| N-dealkyltolterodine | - | Human Plasma | 0.05 - 10 | 0.05 |

Data compiled from multiple sources.[8][9]

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Tolterodine | Low, Med, High | 0.62 - 6.36 | 1.73 - 4.84 | 98.75 - 103.56 | 99.20 - 104.40 |

| 5-HMT | Low, Med, High | 1.38 - 4.22 | 1.62 - 4.25 | 98.08 - 104.67 | 98.73 - 103.06 |

Data for rat plasma.[9]

Detailed Experimental Protocol: LC-MS/MS Analysis of Tolterodine and 5-HMT

This section provides a representative experimental protocol for the simultaneous quantification of tolterodine and 5-HMT in plasma using this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

Methodology:

-

To a 200 µL aliquot of plasma, add the internal standard solution containing Tolterodine-d6 and this compound.[1][9]

-

Vortex the mixture for 10 minutes.[1]

-

Centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer the upper organic layer to a clean tube.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 200 µL of the mobile phase or a suitable reconstitution solution.[1]

-

Vortex for 1 minute before transferring to an autosampler vial for analysis.[1]

2. Chromatographic Conditions

| Parameter | Condition |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or equivalent |

| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (20:80, v/v)[9] |

| Flow Rate | 0.5 mL/min[9] |

| Column Temperature | 20°C |

| Injection Volume | 10 µL |

3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | |

| Tolterodine | 326.1 → 147.1[9] |

| Tolterodine-d6 | 332.3 → 153.1[9] |

| 5-HMT | 342.2 → 223.1[9] |

| 5-HMT-d14 | 356.2 → 223.1[9][10] |

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of tolterodine's active metabolite, 5-HMT. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of analytical variability, leading to highly accurate and precise data. This is essential for the successful execution of pharmacokinetic and other clinical and non-clinical studies that are fundamental to drug development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. docsdrive.com [docsdrive.com]

- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Use of Deuterated Hydroxytolterodine in Modern Metabolic Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterated hydroxytolterodine in metabolic studies. It details the metabolic pathways of its parent compound, tolterodine (B1663597), outlines the principles of utilizing stable isotope-labeled compounds, and provides actionable experimental protocols for researchers in drug metabolism and pharmacokinetics (DMPK).

Introduction: The Role of Tolterodine and its Active Metabolite

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] Its therapeutic effect is largely attributed to both the parent drug and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine, also known as hydroxytolterodine. The formation of hydroxytolterodine is a critical step in the drug's metabolism and is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2]

The significant inter-individual variability in CYP2D6 activity leads to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs). EMs rapidly convert tolterodine to hydroxytolterodine, while PMs exhibit much slower metabolism, resulting in higher plasma concentrations of the parent drug and negligible levels of the active metabolite.[1] This metabolic variance underscores the importance of accurately characterizing the pharmacokinetic profiles of both tolterodine and hydroxytolterodine.

Deuterated Hydroxytolterodine: A Tool for Precision in Bioanalysis

In metabolic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accurate and reproducible quantification.[3] Deuterated hydroxytolterodine (e.g., hydroxytolterodine-d7) serves as an ideal internal standard for the bioanalysis of hydroxytolterodine.

The Advantages of Using Deuterated Internal Standards:

-

Co-elution with the Analyte: Deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they elute at the same time during chromatographic separation.[3] This is a crucial characteristic for an effective internal standard.

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it allows for reliable correction.

-

Improved Accuracy and Precision: By accounting for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.

The Kinetic Isotope Effect: A Second Application of Deuteration

Beyond its use as an internal standard, deuteration can also be strategically employed to alter the metabolic profile of a drug. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) .[4][5]

For hydroxytolterodine, further metabolism can occur. If the site of deuteration is at a metabolically active position, the rate of its subsequent breakdown would be expected to decrease. This can lead to:

-

Increased Half-life (t1/2): The drug or metabolite remains in the body for a longer period.

-

Increased Area Under the Curve (AUC): Greater overall drug exposure.

-

Increased Maximum Concentration (Cmax): Higher peak plasma concentrations.[2]

-

Reduced Metabolic Clearance (CL/F): Slower elimination from the body.[2]

Data Presentation: Projected Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic differences between non-deuterated and deuterated hydroxytolterodine based on the principles of the kinetic isotope effect observed with other deuterated pharmaceuticals. This data is illustrative and serves to highlight the potential impact of deuteration on metabolic stability.

| Pharmacokinetic Parameter | Non-Deuterated Hydroxytolterodine | Deuterated Hydroxytolterodine (Projected) | Rationale for Projected Change |

| Peak Plasma Concentration (Cmax) | Baseline | Increased | Slower metabolism can lead to higher peak concentrations.[2] |

| Time to Peak Concentration (Tmax) | Baseline | No significant change or slightly increased | Absorption is generally not affected by deuteration.[2] |

| Area Under the Curve (AUC) | Baseline | Significantly Increased | Reduced clearance leads to greater overall drug exposure.[2] |

| Elimination Half-life (t1/2) | Baseline | Increased | Slower metabolism extends the time the drug remains in the body.[2] |

| Clearance (CL/F) | Baseline | Decreased | The primary benefit of deuteration is reduced metabolic clearance.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments in the metabolic study of hydroxytolterodine, incorporating the use of its deuterated analogue as an internal standard.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Hydroxytolterodine (test compound)

-

Deuterated hydroxytolterodine (internal standard)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ice-cold, for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation:

-

Prepare a stock solution of hydroxytolterodine (e.g., 1 mM in DMSO).

-

Prepare a working solution of hydroxytolterodine (e.g., 1 µM) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the hydroxytolterodine working solution and the microsomal solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the deuterated hydroxytolterodine internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of hydroxytolterodine to the peak area of the deuterated internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of hydroxytolterodine remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

-

LC-MS/MS Bioanalytical Method for Quantification in Plasma

This protocol outlines a method for the simultaneous quantification of hydroxytolterodine and its deuterated internal standard in plasma samples.

Materials:

-

Plasma samples (e.g., from human or animal pharmacokinetic studies)

-

Hydroxytolterodine and deuterated hydroxytolterodine for calibration standards and quality controls

-

Protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard.

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Reversed-phase HPLC column (e.g., C18).

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of cold protein precipitation solvent containing the deuterated hydroxytolterodine internal standard.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

HPLC Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Hydroxytolterodine: [M+H]+ → fragment ion

-

Deuterated Hydroxytolterodine: [M+D]+ → corresponding fragment ion

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of hydroxytolterodine in the unknown samples is determined from the calibration curve using the measured peak area ratios.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1][2][3][] The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[3] Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1][2][3]

This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies, providing a comprehensive overview for professionals in the field.

Core Principles: Why Deuterated Standards are Superior

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[2][3] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[3][5][6]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[3][7] By replacing one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, the molecular weight is increased.[1][8][9] This allows it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug.[3][7][10] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow.[3][10]

The key advantages of using deuterated standards include:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer.[1][6] Since a deuterated standard has the same chemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][6][7]

-

Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] A deuterated IS, added at the beginning of this process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1]

-

Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and lower rates of failed analytical runs.[1][10]

-

Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1][7]

The Deuterium Kinetic Isotope Effect (KIE)

Beyond their role as internal standards, deuterated compounds are also pivotal in studying and intentionally altering drug metabolism. This is due to the Deuterium Kinetic Isotope Effect (KIE) .[8]

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond.[8][] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[8] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly slowed down.[8][12]

This has profound implications for drug design:

-

Improved Pharmacokinetic Profiles: Slowing metabolism can increase a drug's half-life and exposure, potentially leading to less frequent dosing.[9][12][13]

-

Reduced Formation of Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic or reactive metabolites, enhancing the drug's safety profile.[14][15]

-

Enhanced Efficacy: By increasing the stability of the parent drug, deuteration can lead to greater target engagement and improved therapeutic efficacy.[9][13]

The first FDA-approved deuterated drug, Deutetrabenazine (Austedo®), exemplifies the successful application of this principle.[12][14][15]

Data Presentation: Comparative Performance

The theoretical advantages of deuterated internal standards are confirmed by empirical data. Studies consistently show superior accuracy and precision when using deuterated internal standards compared to structural analogs.

| Parameter | Analyte | Internal Standard Type | Result | Improvement |

| Precision (RSD%) | D-24851 (Tubulin Inhibitor) | Analog IS | 11.7% | |

| D-24851 (Tubulin Inhibitor) | Deuterated IS (d4) | 4.9% | Significant reduction in variability[5] | |

| Variance (Levene's Test) | Kahalalide F (Anticancer Agent) | Analog IS (Butyric Acid) | p > 0.05 | |

| Kahalalide F (Anticancer Agent) | Deuterated IS | p = 0.02 | Variance significantly lower[5] | |

| Accuracy (% Bias) | Immunosuppressants (e.g., Cyclosporine A) | Common Standards | Prone to error | |

| Immunosuppressants (e.g., Cyclosporine A) | Deuterated IS | Compensated for errors | Overcame challenges of accuracy and precision[16] |

RSD: Relative Standard Deviation

Experimental Protocols and Methodologies

The following section details a generalized methodology for a typical pharmacokinetic study utilizing a deuterated internal standard with LC-MS/MS.

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of the analytical standard (drug) and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.[3]

-

Working Solutions:

-

Sample Spiking:

-

For calibration standards, spike an appropriate volume of blank biological matrix (e.g., human plasma) with the drug working solutions.

-

Add the deuterated IS working solution to all samples, calibration standards, and QCs at a consistent concentration.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for cleaning up biological samples.[2]

-

Aliquot Sample: Transfer a small volume (e.g., 50-100 µL) of the plasma sample (containing the analyte and deuterated IS) into a microcentrifuge tube.

-

Add Precipitation Agent: Add a cold precipitation agent, typically 3-4 volumes of acetonitrile (B52724) or methanol, to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

Visualizing the Workflow and Principles

Diagrams created using Graphviz DOT language help to visualize the core concepts.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: How deuterated standards correct for analytical variability.

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies.[1][2] Their ability to accurately correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[1][7] This high-quality data is essential for making critical decisions throughout the drug development pipeline. Furthermore, the strategic application of deuteration to modify metabolic pathways—leveraging the kinetic isotope effect—has emerged as a powerful strategy in drug design to enhance pharmacokinetic properties and improve safety profiles.[8][9] The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis and the successful advancement of new therapeutic agents.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. texilajournal.com [texilajournal.com]

An In-Depth Technical Guide to the Mass Spectrum Analysis of (R)-Hydroxytolterodine-d14

This technical guide provides a comprehensive overview of the mass spectrum analysis of (R)-Hydroxytolterodine-d14, a deuterated internal standard crucial for the quantitative bioanalysis of (R)-Hydroxytolterodine. (R)-Hydroxytolterodine, the 5-hydroxymethyl metabolite of tolterodine (B1663597), is a key active moiety in the treatment of overactive bladder. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual diagrams to support advanced analytical studies.

Introduction

This compound is a stable isotope-labeled analog of (R)-Hydroxytolterodine, the principal active metabolite of tolterodine. In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound is an ideal internal standard as it co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, while being distinguishable by its mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of (R)-Hydroxytolterodine in complex biological matrices such as plasma.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized in the liver through two main oxidative pathways. The major pathway, leading to the formation of the pharmacologically active 5-hydroxymethyl metabolite ((R)-Hydroxytolterodine), is catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A secondary pathway, involving N-dealkylation, is mediated by cytochrome P450 3A4 (CYP3A4). In individuals with reduced CYP2D6 activity, the N-dealkylation pathway becomes more significant.[1][2]

Mass Spectrometry Analysis

The quantification of (R)-Hydroxytolterodine is typically performed using a triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode. The analysis is conducted using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Fragmentation of this compound